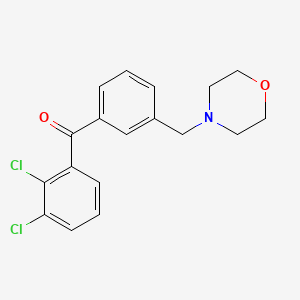
2,3-Dichloro-3'-morpholinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,3-Dichloro-3’-morpholinomethyl benzophenone” is a chemical compound with the molecular formula C18H17Cl2NO2 . It is also known by the synonym "Methanone, (2,3-dichlorophenyl)[3-(4-morpholinylmethyl)phenyl]-" . The molecular weight of this compound is 350.24 .
Molecular Structure Analysis
The molecular structure of “2,3-Dichloro-3’-morpholinomethyl benzophenone” consists of 18 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The detailed structural analysis is not available in the search results.Aplicaciones Científicas De Investigación
Photochemistry and Biological Applications
Benzophenone (BP) derivatives, including those with morpholinomethyl groups, have extensive applications in photochemistry and biological chemistry. They are particularly valued for their unique photochemical properties, such as forming a biradicaloid triplet state upon excitation, which facilitates covalent bond formation through hydrogen abstraction. These properties are exploited in various ways including binding site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. The low reactivity of these compounds towards water and their stability in ambient light are additional advantages (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).
Synthesis and Antitumor Activity
Benzophenone derivatives like 2,3-Dichloro-3'-morpholinomethyl benzophenone have been synthesized and evaluated for their antitumor activity. Specific morpholino and thiomorpholino benzophenone compounds have shown potent cytotoxic activity against various cancer cell lines, demonstrating their potential in antitumor applications (Kumazawa, Hirotani, Burford, Kawagoe, Miwa, Mitsui, & Ejima, 1997).
Photopolymerization
Benzophenone derivatives are also used in photopolymerization processes. They act as initiators in the polymerization of certain compounds, highlighting their importance in material science and industrial applications. The efficiency of these compounds in photopolymerization can be influenced by their structural features and reaction conditions (Sun Meng-zhou, 2007).
Synthesis of Novel Compounds
The synthesis of novel compounds using benzophenone derivatives, including those with a morpholine component, is an area of active research. These synthesized compounds are often evaluated for their potential in various biomedical applications, including their role in combating neoplastic development (Al‐Ghorbani, Thirusangu, Gurupadaswamy, Vigneshwaran, Mohammed, Prabhakar, & Khanum, 2017).
Environmental and Toxicological Research
Benzophenone derivatives are also a subject of environmental and toxicological studies. Their occurrence in aquatic environments and potential toxic effects have been investigated, providing insights into their environmental impact and safety concerns (Kim & Choi, 2014).
Propiedades
IUPAC Name |
(2,3-dichlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-16-6-2-5-15(17(16)20)18(22)14-4-1-3-13(11-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBNMPLICPVRKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643104 |
Source


|
| Record name | (2,3-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-3'-morpholinomethyl benzophenone | |
CAS RN |
898792-16-0 |
Source


|
| Record name | Methanone, (2,3-dichlorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

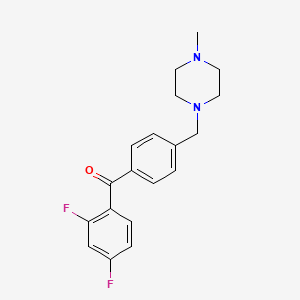
![Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359517.png)
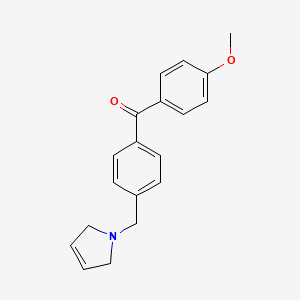
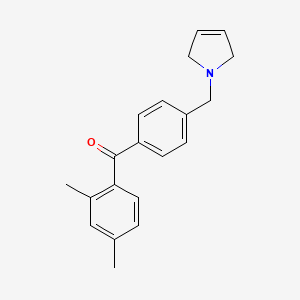
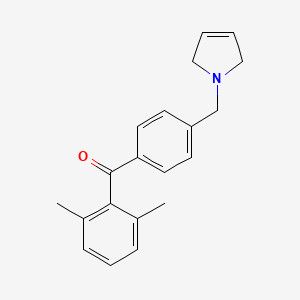
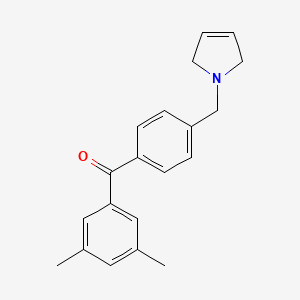
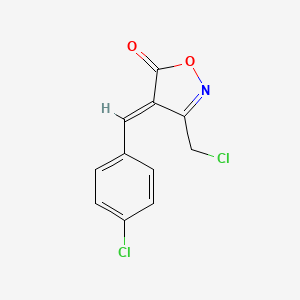
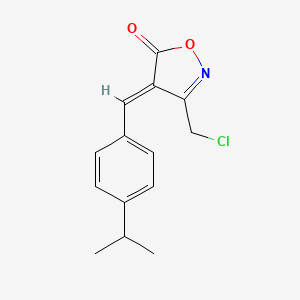
![(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one](/img/structure/B1359542.png)
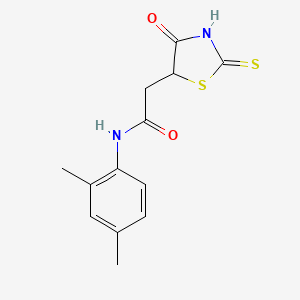
![2-Hydroxy-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1359552.png)
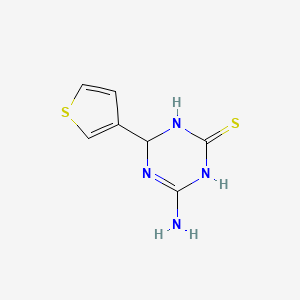
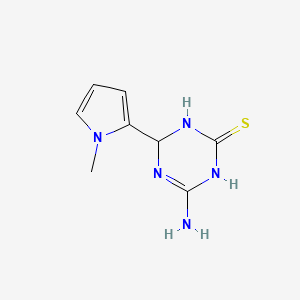
![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)